

## validating the anti-tumor effects of Shp2-IN-30 in PDX models

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As "**Shp2-IN-30**" appears to be a compound with limited publicly available data, this guide will focus on a well-characterized and clinically relevant SHP2 inhibitor, TNO155, to demonstrate the validation of anti-tumor effects in patient-derived xenograft (PDX) models. We will compare its performance with another prominent SHP2 inhibitor, RMC-4630, to provide a comprehensive overview for researchers, scientists, and drug development professionals.

## Comparative Analysis of SHP2 Inhibitors in PDX Models

This guide provides a comparative analysis of the anti-tumor efficacy of SHP2 inhibitors TNO155 and RMC-4630 in preclinical PDX models, supported by experimental data and detailed protocols.

### **Introduction to SHP2 Inhibition**

SHP2, encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase that plays a crucial role in cell growth and differentiation through the RAS-MAPK signaling pathway. Dysregulation of SHP2 activity, often due to mutations, is implicated in various cancers, making it a compelling target for therapeutic intervention. SHP2 inhibitors are designed to allosterically lock the protein in an inactive conformation, thereby blocking downstream signaling and inhibiting tumor growth.

### **Data Presentation: Efficacy in PDX Models**



The following tables summarize the anti-tumor activity of TNO155 and RMC-4630 in various cancer PDX models.

Table 1: Tumor Growth Inhibition (TGI) with TNO155 Monotherapy

Cancer Type	PDX Model	Dosage	TGI (%)	Reference
Esophageal Squamous Cell Carcinoma	ESCC-021	10 mg/kg, BID	85	
Head and Neck Squamous Cell Carcinoma	HNSCC-014	30 mg/kg, BID	70	
Lung Adenocarcinoma	LU-AD-011	30 mg/kg, BID	65	

Table 2: Combination Therapy with TNO155 and an EGFR Inhibitor (Osimertinib)

Cancer Type	PDX Model	Treatment	TGI (%)	Reference
EGFR-mutant Lung Cancer	LU-AD-023	TNO155 (10 mg/kg, BID) + Osimertinib (1 mg/kg, QD)	95	

Table 3: Tumor Growth Inhibition (TGI) with RMC-4630

Cancer Type	PDX Model	Dosage	TGI (%)	Reference
KRAS G12C NSCLC	LU-01-0427	200 mg/kg, weekly	78	
Pancreatic Ductal Adenocarcinoma	PA-01-0045	200 mg/kg, weekly	60	



# Experimental Protocols Patient-Derived Xenograft (PDX) Model Establishment and Drug Treatment

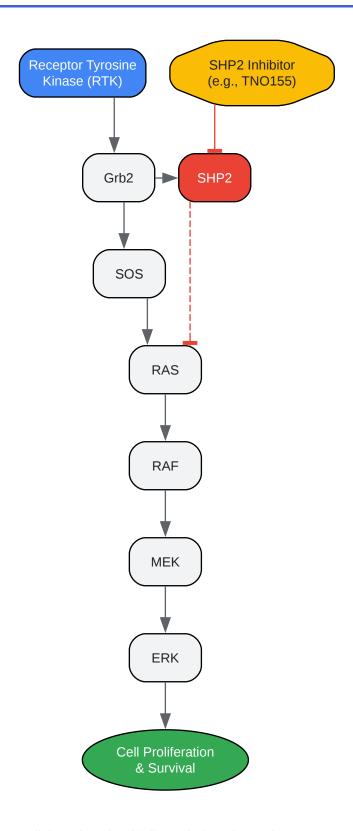
- Tumor Implantation: Freshly obtained human tumor tissues are sectioned into small fragments (approximately 3x3 mm) and subcutaneously implanted into the flanks of 6-8 week old immunodeficient mice (e.g., NOD/SCID or NSG mice).
- Tumor Growth Monitoring: Tumor volume is measured twice weekly using calipers, and calculated using the formula: (Length x Width²) / 2.
- Randomization and Treatment: When tumors reach a predetermined size (e.g., 150-200 mm³), mice are randomized into vehicle control and treatment groups.
- Drug Administration: TNO155 is typically administered orally twice daily (BID), while RMC-4630 is often dosed orally once weekly. Vehicle solutions are administered to the control group.
- Efficacy Endpoint: The study is terminated when tumors in the control group reach a specific volume (e.g., 2000 mm<sup>3</sup>). Tumor growth inhibition (TGI) is calculated as the percentage difference in the mean tumor volume between the treated and vehicle control groups.

### Pharmacodynamic (PD) Analysis

- Sample Collection: Tumor samples are collected at specified time points after the final drug dose.
- Western Blotting: Tumor lysates are subjected to western blotting to measure the levels of phosphorylated and total ERK (pERK, tERK), a downstream effector of the RAS-MAPK pathway, to assess the extent of target engagement by the SHP2 inhibitor.

## Visualizations Signaling Pathway and Experimental Workflow

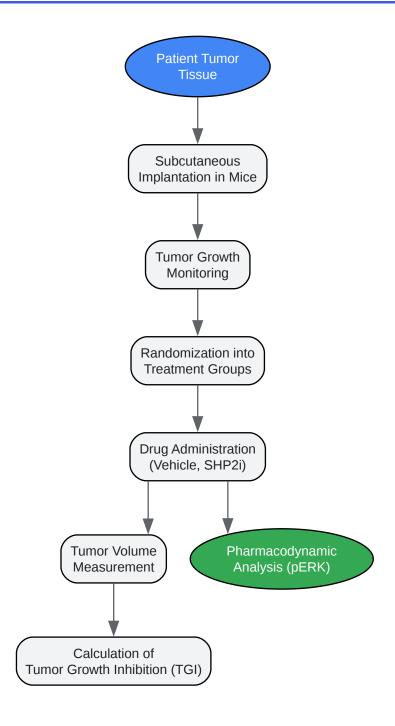




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Caption: The SHP2 signaling pathway in cancer.

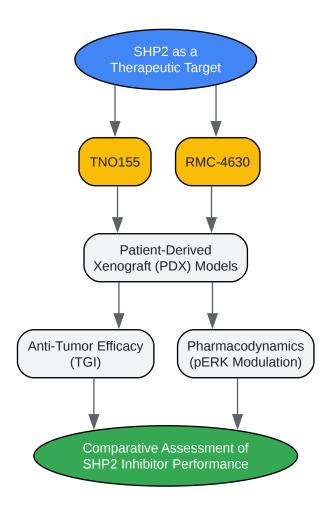




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Caption: Experimental workflow for PDX model studies.





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Caption: Logical flow for comparing SHP2 inhibitors.

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